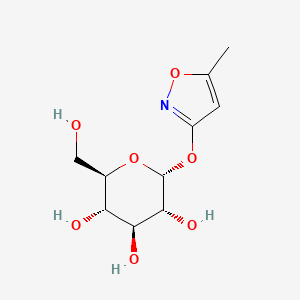

2-(2-フェニルエチル)クロモン

概要

科学的研究の応用

Flidersiachromone has a wide range of scientific research applications, including:

作用機序

フリデルシアクロモンの作用機序には、特定の分子標的および経路との相互作用が含まれます。 酵素や受容体と結合し、その活性を調節することで、その効果を発揮します . この化合物の独特の構造により、さまざまな生体分子と相互作用することができ、その幅広い活性につながります .

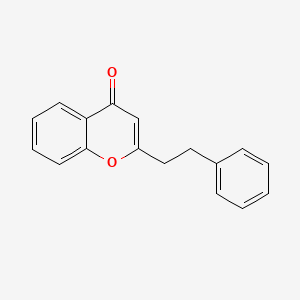

類似化合物の比較

フリデルシアクロモンは、その特定の構造と特性により、他の類似化合物と比べてユニークです。類似の化合物には、以下のような他のクロモンが含まれます。

2-フェニルエチルクロモン: 構造は似ていますが、置換基が異なります.

4H-1-ベンゾピラン-4-オン: フェニルエチル基のない基本的なクロモン構造です.

生化学分析

Biochemical Properties

2-(2-Phenylethyl)chromone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This inhibition can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease. Additionally, 2-(2-Phenylethyl)chromone exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress . It also interacts with phosphodiesterases (PDEs), particularly PDE3A and PDE5A1, which are involved in cellular signaling pathways .

Cellular Effects

2-(2-Phenylethyl)chromone influences various cellular processes and functions. It has been observed to protect PC12 cells from corticosterone-induced injury, indicating its neuroprotective effects . The compound also affects cell signaling pathways, including those involving cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), by inhibiting PDEs . Furthermore, 2-(2-Phenylethyl)chromone can modulate gene expression and cellular metabolism, contributing to its anti-inflammatory and antimicrobial activities .

Molecular Mechanism

At the molecular level, 2-(2-Phenylethyl)chromone exerts its effects through various mechanisms. It binds to and inhibits acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic transmission . The compound also inhibits PDEs, leading to increased levels of cAMP and cGMP, which are crucial for cellular signaling . Additionally, 2-(2-Phenylethyl)chromone’s antioxidant activity involves scavenging free radicals and reducing oxidative damage to biomolecules . These interactions contribute to its neuroprotective, anti-inflammatory, and antimicrobial properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-Phenylethyl)chromone have been studied over time. The compound has shown stability under various conditions, maintaining its bioactivity in both in vitro and in vivo studies . Long-term exposure to 2-(2-Phenylethyl)chromone has demonstrated sustained neuroprotective and anti-inflammatory effects, with minimal degradation observed . These findings suggest that the compound is stable and retains its efficacy over extended periods.

Dosage Effects in Animal Models

The effects of 2-(2-Phenylethyl)chromone vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective and anti-inflammatory effects without significant toxicity . At higher doses, some adverse effects, such as mild gastrointestinal disturbances, have been reported . The threshold for these effects varies depending on the animal model and the specific study conditions. Overall, 2-(2-Phenylethyl)chromone demonstrates a favorable safety profile at therapeutic doses.

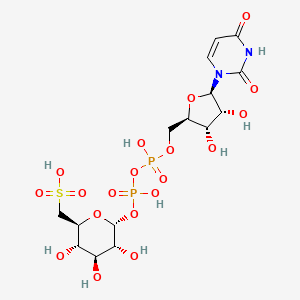

Metabolic Pathways

2-(2-Phenylethyl)chromone is involved in several metabolic pathways. It is biosynthesized from cinnamoyl-CoA and malonyl-CoA through the action of polyketide synthases (PKSs) . The compound interacts with various enzymes and cofactors during its metabolism, influencing metabolic flux and metabolite levels . These interactions contribute to the compound’s diverse biological activities and its role in cellular metabolism.

Transport and Distribution

Within cells and tissues, 2-(2-Phenylethyl)chromone is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by these interactions, affecting its bioavailability and efficacy . Studies have shown that 2-(2-Phenylethyl)chromone can accumulate in specific tissues, such as the brain, where it exerts its neuroprotective effects .

Subcellular Localization

2-(2-Phenylethyl)chromone’s subcellular localization is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it has been observed to localize in the endoplasmic reticulum and mitochondria, where it can modulate cellular processes and exert its bioactive effects . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.

準備方法

合成経路と反応条件

フリデルシアクロモンの合成は、通常、高性能液体クロマトグラフィー(HPLC)とエレクトロスプレーイオン化質量分析法(ESI/MS)を組み合わせた方法で行われます . この方法は、さまざまな沈香サンプル中のフリデルシアクロモンの定性および定量分析を可能にします . 合成経路には、沈香からの化合物の抽出と、HPLC/ESI/MSを用いた精製が含まれます .

工業的生産方法

フリデルシアクロモンの工業的生産には、大規模な沈香抽出と、化合物を単離および精製するための高度なクロマトグラフィー技術の使用が含まれます . プロセスは、最終生成物の高収率と高純度を確保するように最適化されています .

化学反応の分析

反応の種類

フリデルシアクロモンは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

フリデルシアクロモンの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます . 反応は、特定の温度やpHレベルなど、制御された条件下で行われます .

生成される主な生成物

フリデルシアクロモンの反応から生成される主な生成物には、さまざまな酸化、還元、および置換誘導体が含まれます .

科学研究の応用

フリデルシアクロモンは、以下を含む幅広い科学研究の応用範囲を持っています。

類似化合物との比較

Flidersiachromone is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include other chromones such as:

2-Phenylethylchromone: Similar in structure but with different substituents.

4H-1-Benzopyran-4-one: A basic chromone structure without the phenylethyl group.

These compounds share some similarities with flidersiachromone but differ in their specific chemical and biological properties .

特性

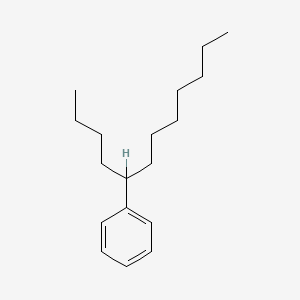

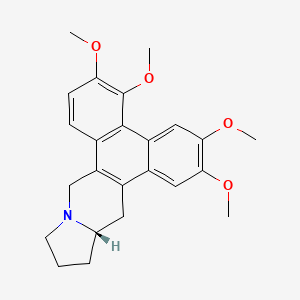

IUPAC Name |

2-(2-phenylethyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c18-16-12-14(11-10-13-6-2-1-3-7-13)19-17-9-5-4-8-15(16)17/h1-9,12H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZNWFQJBFLELF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC(=O)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90210818 | |

| Record name | 2-(2-Phenylethyl)chromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61828-53-3 | |

| Record name | 2-(2-Phenylethyl)chromone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61828-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Phenylethyl)chromone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061828533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Phenylethyl)chromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。